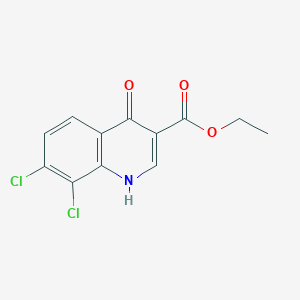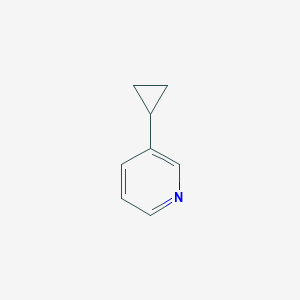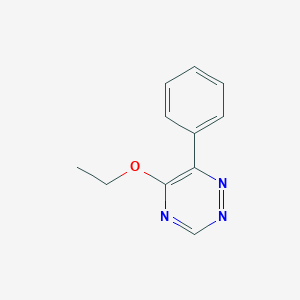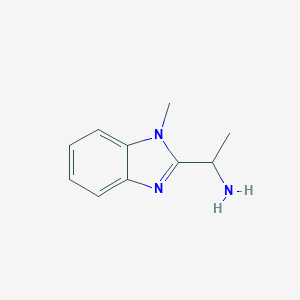
1H-Benzimidazole-2-methanamine, alpha,1-dimethyl-
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1H-Benzimidazole-2-methanamine, alpha,1-dimethyl-, involves the condensation reaction of o-phenylenediamine with amino acids or aldehydes in various conditions. Ajani et al. (2016) described a facile synthesis pathway for 2-substituted benzimidazole derivatives, confirming the chemical structures through IR, UV, 1H-NMR, 13C-NMR, and mass spectral data. Ghichi et al. (2023) and Barot et al. (2017) further elaborated on the synthesis of these compounds through condensation reactions, showcasing the versatility and adaptability of synthesis methods for benzimidazole derivatives (Ajani et al., 2016) (Ghichi et al., 2023) (Barot et al., 2017).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the subject compound, has been characterized using various spectroscopic techniques. The structural integrity and arrangement are confirmed through spectral analysis, such as NMR and FT-IR, providing insights into the molecular configuration and the nature of substitutions on the benzimidazole core. The work of Ghichi et al. (2023) and Bakri et al. (2018) provide detailed crystal structure analysis and DFT calculations to understand the molecular conformation and electronic properties of these compounds (Ghichi et al., 2023) (Bakri et al., 2018).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, forming complex structures and exhibiting a range of chemical properties. The reactivity and chemical behavior of these compounds are influenced by the substituents on the benzimidazole ring, leading to diverse biological activities and applications. Studies by Barot et al. (2017) and others have demonstrated the synthesis of novel compounds through nucleophilic substitution reactions, showcasing the chemical versatility of benzimidazole derivatives (Barot et al., 2017).
Physical Properties Analysis
The physical properties of 1H-Benzimidazole-2-methanamine, alpha,1-dimethyl- and related derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their application potential. These properties are determined through various analytical and crystallographic techniques, providing a comprehensive overview of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, define the application scope of benzimidazole derivatives. The studies highlighted here offer insights into the chemical nature, bonding patterns, and potential reactivity pathways of these compounds, facilitating their application in medicinal chemistry and other fields.
For a deeper understanding of these topics and further exploration of 1H-Benzimidazole-2-methanamine, alpha,1-dimethyl-, the following references provide extensive information and detailed studies on synthesis, structure, and properties of benzimidazole derivatives and their applications:
- Facile synthesis, characterization and antimicrobial activity of 2-alkanamino benzimidazole derivatives by Ajani et al. (2016)
- Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis by Ghichi et al. (2023)
- Design, synthesis and antimicrobial activities of some novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidazole by Barot et al. (2017)
科学的研究の応用
Benzimidazole Fungicides and Anthelmintics
Benzimidazole derivatives are extensively used in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mechanism of action involves the inhibition of microtubule assembly by binding to tubulin, affecting cell division. This property is not only exploited in managing fungal infections and parasitic infestations but also serves as a tool in cancer chemotherapy by targeting rapidly dividing cancer cells. The versatility of benzimidazoles in these areas stems from their ability to disrupt cellular processes critical for the survival of various pathogens and tumor cells (Davidse, 1986).
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, emphasizing their role in inhibiting various pathways involved in cancer progression. These compounds have shown promise in targeting and interfering with DNA replication and cell division, making them valuable in developing novel anticancer therapies. The research focuses on designing benzimidazole derivatives to act through mechanisms like intercalation into DNA, inhibition of topoisomerases, and interference with microtubule dynamics, demonstrating the chemical versatility and therapeutic potential of these compounds in oncology (Akhtar et al., 2019).
Structural Variability and Complex Formation
The structural adaptability of benzimidazole allows for the development of a wide range of derivatives with varying biological activities. This flexibility is exploited in synthesizing complex compounds, including those forming coordination complexes with metals, which have been studied for their potential in various applications, including as antibacterial, antifungal, and anticancer agents. The rich chemistry of benzimidazole derivatives offers a platform for developing novel compounds with tailored properties for specific scientific and therapeutic applications (Boča et al., 2011).
Therapeutic and Pharmacological Significance
Benzimidazole and its derivatives hold a significant place in therapeutic chemistry, being the core structure in many pharmacologically active compounds. These molecules exhibit a wide array of biological activities, including antimicrobial, antiviral, antiparasitic, and anticancer effects. The ongoing research into the synthesis and modification of benzimidazole derivatives continues to uncover new therapeutic potentials, highlighting the importance of this scaffold in drug development (Babbar, Swikriti, & Arora, 2020).
特性
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQJEKDKGMFLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260523 | |
| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-benzimidazol-2-yl)ethanamine | |
CAS RN |
177407-17-9 | |
| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177407-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



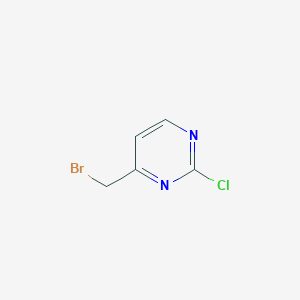

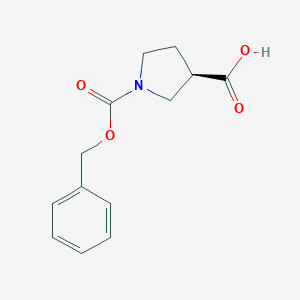

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
